molecular formula C15H11F3N4O B12905974 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- CAS No. 899829-91-5

4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12905974
CAS No.: 899829-91-5
M. Wt: 320.27 g/mol
InChI Key: OTCCGKFMEHWSNT-UHFFFAOYSA-N
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Description

N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered attention due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-fluoro-6-nitro-quinazoline. This intermediate is then subjected to nucleophilic substitution reactions with phenylamine, followed by reduction reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Substituting agents: Such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. This functional group can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

CAS No.

899829-91-5

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

4-N-[4-(trifluoromethoxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)23-11-4-2-10(3-5-11)22-14-12-7-9(19)1-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22)

InChI Key

OTCCGKFMEHWSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)OC(F)(F)F

Origin of Product

United States

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